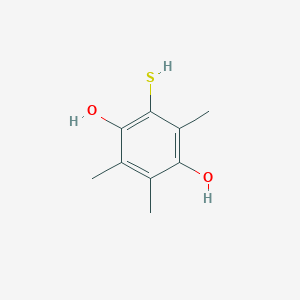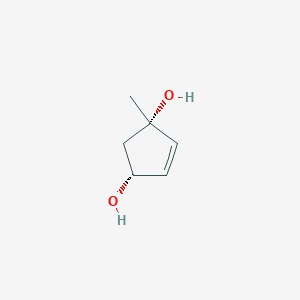![molecular formula C14H13N3O3 B8560055 N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
N-[(2-amino-5-nitrophenyl)methyl]benzamide
Vue d'ensemble
Description
N-[(2-amino-5-nitrophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-amino-5-nitrophenyl)methyl]benzamide typically involves the reaction of 2-amino-5-nitrobenzyl chloride with benzamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
N-[(2-amino-5-nitrophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[(2-amino-5-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation pathways, thereby inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- N-[(2-amino-5-chlorophenyl)methyl]benzamide
- N-[(2-amino-5-cyanophenyl)methyl]benzamide
- N-[(2-amino-5-methylphenyl)methyl]benzamide
Comparison: N-[(2-amino-5-nitrophenyl)methyl]benzamide is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group can undergo reduction to form diamino derivatives, which may exhibit different biological properties. Additionally, the presence of the nitro group can influence the compound’s electronic properties, affecting its interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N-[(2-amino-5-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c15-13-7-6-12(17(19)20)8-11(13)9-16-14(18)10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18) |
Clé InChI |
UMVXLFSRKMXNQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole](/img/structure/B8559972.png)
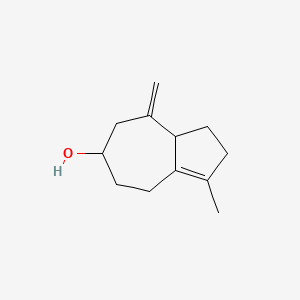
![N-(2,2-Diphenylethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B8559992.png)
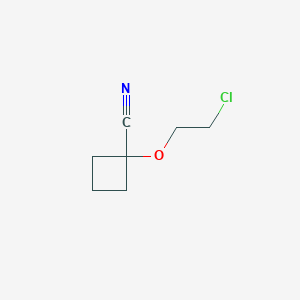
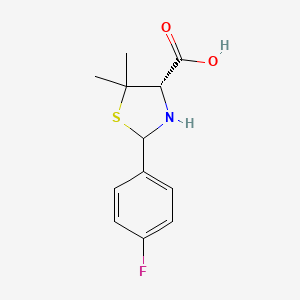
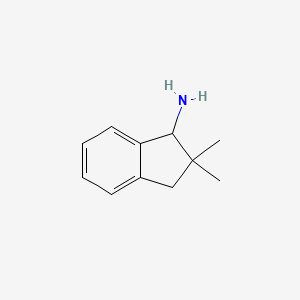
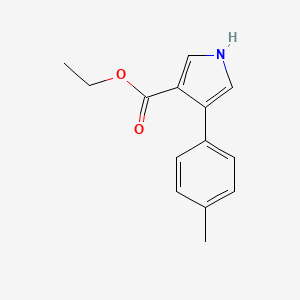
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
